Basic nickel carbonate tetrahydrate
Description
Basic nickel carbonate tetrahydrate (BNCT), with the chemical formula NiCO₃·2Ni(OH)₂·4H₂O (or alternatively 2NiCO₃·3Ni(OH)₂·4H₂O in some sources), is a hydrated nickel compound with a molecular weight of 376.18 g/mol . It appears as a light green crystalline powder, insoluble in water but soluble in dilute acids and ammonia, forming complexes like [Ni(NH₃)₆]²⁺ .
Properties
IUPAC Name |
nickel(2+);carbonate;tetrahydroxide;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.3Ni.8H2O/c2-1(3)4;;;;;;;;;;;/h(H2,2,3,4);;;;8*1H2/q;3*+2;;;;;;;;/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFGIQXZIKKLFA-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[Ni+2].[Ni+2].[Ni+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH12Ni3O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872950 | |
| Record name | Nickel carbonate hydroxide (Ni3(CO3)(OH)4), tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39430-27-8 | |
| Record name | Nickel carbonate hydroxide tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039430278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel carbonate hydroxide (Ni3(CO3)(OH)4), tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICKEL CARBONATE HYDROXIDE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X0E04K44B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Sodium Carbonate-Nickel Nitrate Reaction
The most widely documented method involves reacting nickel nitrate () with sodium carbonate () in aqueous media. The reaction proceeds as:
Key parameters include:
Table 1: Effect of pH on Product Composition
| pH Range | Dominant Phase | Nickel Content (% w/w) |
|---|---|---|
| 6.5–7.5 | -rich | 42–45 |
| 7.5–9.0 | -rich | 38–41 |
Ammonium Bicarbonate Alternative
Ammonium bicarbonate () has been substituted for sodium carbonate to reduce sodium contamination. However, this method requires stringent control of ammonia volatilization, which complicates large-scale production.
Advanced Synthesis Techniques
Seeded Crystallization with Bicarbonate Buffering
A patent by US9422167B2 introduces a two-stage process:
Nickel Chloride-Sodium Hydrogen Carbonate System
US3350167A details a low-temperature (27–49°C) method using and :
Critical steps :
Table 2: Comparison of Synthesis Methods
| Parameter | Nitrate-Carbonate Method | Chloride-Bicarbonate Method |
|---|---|---|
| Precursors | , | , |
| Temperature Range (°C) | 70–90 | 27–49 |
| Nickel Content (% w/w) | 44–46 | 38–43 |
| Hydrate Form | Tetrahydrate | Variable (2HO to anhydrous) |
Factors Influencing Hydration State
Drying Conditions
Post-synthesis drying at 40–60°C preserves the tetrahydrate structure, while temperatures >100°C yield anhydrous . Prolonged drying (>12 hours) risks partial dehydration.
pH and Ionic Strength
Higher alkalinity (pH >8) promotes formation, reducing the carbonate-to-hydroxide ratio. Sodium bicarbonate buffers the system, stabilizing the tetrahydrate phase.
Characterization and Quality Control
X-Ray Diffraction (XRD)
XRD patterns for tetrahydrate phases show distinct peaks at 2θ = 19.3°, 33.2°, and 59.8°, corresponding to (003), (101), and (110) crystal planes.
Scanning Electron Microscopy (SEM)
SEM reveals plate-like crystallites with an average size of 5–10 μm, essential for ensuring uniform reactivity in catalytic applications.
Industrial Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: Basic nickel carbonate tetrahydrate undergoes several types of chemical reactions, including:
Decomposition: When heated, it decomposes to form nickel oxide, carbon dioxide, and water. [ \text{Ni}_4(\text{CO}_3)(\text{OH})_6(\text{H}_2\text{O})_4 \rightarrow 4\text{NiO} + \text{CO}_2 + 3\text{H}_2\text{O} ]
Reduction: It can be reduced to nickel metal under hydrogen atmosphere.
Oxidation: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions:
Acids: Reacts with acids to form nickel salts and liberate carbon dioxide.
Bases: Stable in basic conditions but can form complex ions with strong bases.
Major Products:
Nickel Oxide (NiO): Formed upon thermal decomposition.
Nickel Salts: Formed upon reaction with acids.
Scientific Research Applications
Catalysis
Role in Chemical Reactions:
BNCT serves as an effective catalyst in numerous chemical reactions, particularly in organic synthesis. Its ability to enhance reaction rates and selectivity makes it valuable in industrial applications. For instance, it has been utilized in the synthesis of various organic compounds, improving yields and reducing reaction times.
Amorphous Nickel Carbonate Catalyst:
Recent studies have highlighted the potential of amorphous nickel carbonate as a catalyst for urea oxidation reactions (UOR). This form of BNCT exhibits superior electrocatalytic performance due to its high surface energy and unsaturated coordinated atoms. In one study, an amorphous nickel carbonate catalyst achieved a current density of 117.69 mA·cm at 1.6 V vs. RHE, demonstrating its effectiveness compared to other catalysts in the field .
Electroplating
Nickel Coatings:
BNCT is widely used in the electroplating industry to produce nickel coatings on various substrates. These coatings provide excellent corrosion resistance and improved surface properties, making them essential for automotive, aerospace, and electronic components. The electroplating process utilizing BNCT enhances the durability and aesthetic appeal of metal products .
Battery Production
Nickel-Based Batteries:
In the realm of energy storage, BNCT plays a crucial role in the manufacturing of nickel-based batteries, particularly nickel-cadmium (NiCd) and nickel-metal hydride (NiMH) batteries. These batteries are commonly used in electric vehicles and portable electronics due to their high energy density and rechargeability. The incorporation of BNCT contributes to the efficiency and longevity of these batteries .
Ceramics and Glass
Coloring Agent:
BNCT is employed in the production of colored glass and ceramics, where it acts as a coloring agent. The compound imparts vibrant hues to ceramic glazes and glass products, enhancing their visual appeal. Its stability at high temperatures makes it suitable for use in ceramic applications .
Agriculture
Micronutrient Fertilizers:
In agricultural practices, BNCT is utilized as a micronutrient source in fertilizers. Nickel is essential for plant growth as it plays a vital role in enzyme activity and nitrogen metabolism. The application of BNCT in fertilizers promotes healthy plant development and improves crop yields .
Summary Table of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Catalysis | Used as a catalyst in organic synthesis and urea oxidation reactions | Enhances reaction rates and selectivity |
| Electroplating | Produces nickel coatings for corrosion resistance | Improves surface properties |
| Battery Production | Key component in nickel-based batteries | High energy density and rechargeability |
| Ceramics & Glass | Acts as a coloring agent for ceramics and glass | Imparts vibrant colors |
| Agriculture | Serves as a micronutrient in fertilizers | Promotes healthy plant growth |
Case Studies
-
Urea Oxidation Reaction (UOR) Catalyst Study:
A recent study demonstrated that amorphous nickel carbonate synthesized via precipitation methods exhibited remarkable electrocatalytic properties for UOR, achieving competitive performance compared to leading catalysts . -
Electroplating Process Optimization:
Research focused on optimizing electroplating processes using BNCT showed significant improvements in coating uniformity and adhesion strength on metal substrates, which are critical for industrial applications . -
Agricultural Field Trials:
Field trials incorporating BNCT into fertilizers revealed enhanced plant growth metrics compared to control groups without nickel supplementation, indicating its effectiveness as a micronutrient source .
Mechanism of Action
The mechanism of action of basic nickel carbonate tetrahydrate involves its ability to release nickel ions in solution. These ions can interact with various molecular targets, including enzymes and proteins, altering their activity. In industrial applications, its role as a precursor to nickel oxide and other nickel compounds is crucial for catalysis and material synthesis .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Thermal Decomposition Pathways
| Compound | Decomposition Temperature | Products |
|---|---|---|
| BNCT | 200–300°C | NiO, CO₂, H₂O |
| Nickel Acetate Tetrahydrate | >200°C | NiO, acetic acid derivatives |
Table 2: Catalytic Performance in CO₂ Methanation
| Catalyst | Conversion Efficiency | Selectivity (CH₄) |
|---|---|---|
| BNCT-derived Ni/SiO₂ | 95% at 350°C | 98% |
| Co Carbonate-derived Co/SiO₂ | 85% at 350°C | 92% |
Q & A
Q. What are the standard synthetic protocols for preparing basic nickel carbonate tetrahydrate, and how can reaction conditions influence product purity?
this compound is typically synthesized by adding sodium carbonate (Na₂CO₃) to a solution of nickel salts (e.g., Ni(NO₃)₂ or NiSO₄) under controlled pH and temperature. Adjusting the molar ratio of reactants (e.g., excess carbonate ions) ensures the formation of the tetrahydrate phase. Post-synthesis washing with deionized water and ethanol removes impurities, followed by vacuum drying. Variations in pH (>8.5), temperature (60–80°C), and aging time (2–4 hours) can affect crystallinity and hydrate content .
Q. How can researchers characterize the structural and compositional properties of this compound?
Key techniques include:
- X-ray diffraction (XRD) : To confirm the crystalline phase (e.g., matches JCPDS 14-0112 for NiCO₃·2Ni(OH)₂·4H₂O) .
- Thermogravimetric analysis (TGA) : To quantify hydrate content by measuring mass loss at 100–250°C (water release) and 300–400°C (CO₂ release) .
- FTIR spectroscopy : To identify carbonate (ν₃ CO₃²⁻ at ~1400 cm⁻¹) and hydroxyl (broad band ~3400 cm⁻¹) functional groups .
Q. What safety precautions are critical when handling this compound in laboratory settings?
The compound is classified as a Category 1B carcinogen and sensitizer. Use PPE (gloves, lab coats, respirators) to avoid inhalation, skin contact, or ingestion. Work in a fume hood, and store in sealed containers away from acids. Emergency measures include rinsing exposed skin/eyes with water and seeking immediate medical evaluation for systemic exposure .
Advanced Research Questions
Q. How can discrepancies in reported chemical formulas (e.g., NiCO₃·2Ni(OH)₂·4H₂O vs. Ni₄CO₃(OH)₆(H₂O)₄) be resolved experimentally?
Perform elemental analysis (e.g., ICP-OES for Ni, C, H content) combined with Rietveld refinement of XRD data to refine stoichiometry. Compare experimental TGA profiles with theoretical mass loss for competing formulas. For example, NiCO₃·2Ni(OH)₂·4H₂O loses ~24% mass (4 H₂O) below 250°C and ~15% (CO₂) at higher temperatures, aligning with theoretical values .
Q. What strategies optimize the use of this compound in synthesizing Ni-based catalysts (e.g., NiFe₂O₄)?
- Precursor calcination : Decompose basic nickel carbonate at 400–600°C to yield NiO, which reacts with Fe₂O₃ to form NiFe₂O₄.
- Molten salt method : Mix with NaCl/KCl and heat to 700°C to enhance particle homogeneity and reduce aggregation.
- Surfactant-assisted synthesis : CTAB modifies morphology, increasing surface area for catalytic CO₂ methanation .
Q. How does the choice of nickel precursor (e.g., nitrate vs. carbonate) impact the reactivity of derived materials?
Carbonate precursors (vs. nitrates) produce slower decomposition kinetics, enabling better control over oxide crystallite size. For example, NiO from NiCO₃·2Ni(OH)₂·4H₂O calcination exhibits smaller particle sizes (~20 nm vs. ~50 nm for nitrate-derived NiO), enhancing catalytic surface activity .
Q. What advanced techniques validate the purity of this compound in heterogeneous catalysis studies?
- XPS : Confirm nickel oxidation state (Ni²⁺ binding energy ~855 eV) and absence of contaminants (e.g., Cl⁻ from precursors).
- BET surface area analysis : Compare surface area (typically 30–50 m²/g) with literature to detect impurities blocking pores.
- ICP-MS : Detect trace metals (e.g., Fe, Co) at <1 ppm levels that may alter catalytic performance .
Methodological Considerations
Q. How can researchers ensure reproducibility in synthesizing phase-pure this compound?
Document precise molar ratios (Ni²⁺:CO₃²⁻ = 3:1), pH (±0.2 units), and drying conditions (e.g., 60°C, 12 hours). Use standardized reagents (≥99% purity) and validate each batch with XRD/TGA. Publish detailed protocols in supplementary materials to align with reproducibility guidelines .
Q. What experimental designs address conflicting solubility data (e.g., in water vs. ammonia) for this compound?
Conduct solubility tests in buffered solutions (pH 8–10) at 25°C, measuring dissolved Ni²⁺ via AAS. For ammonia solubility, titrate with NH₃·H₂O until turbidity clears (indicating [Ni(NH₃)₆]²⁺ formation). Compare results with thermodynamic models (e.g., PHREEQC) to reconcile discrepancies .
Q. How can crystallographic data (e.g., from SHELX refinements) resolve ambiguities in the hydrate structure?
Refine XRD data using SHELXL with constraints for Ni-O bond lengths (1.8–2.1 Å) and carbonate orientation. Validate hydrogen bonding networks via neutron diffraction or DFT simulations. Deposit crystallographic data in repositories (e.g., CCDC) for peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
